Synthetic Utility: Methyl 3-(Cyclopentylamino)Propanoate as a Preferred Intermediate in Kinase Inhibitor Synthesis
The compound's value as a synthetic building block is documented in Patent WO2009/040556 A1, which describes pyrimidine derivatives as protein kinase inhibitors. In this patent, a cyclopentyl group is explicitly and repeatedly designated as a preferred embodiment for the R2 position of the active pharmaceutical ingredient [1]. Methyl 3-(cyclopentylamino)propanoate is the documented starting material used to synthesize these preferred compounds. While the patent also mentions cyclohexyl as a possible alternative, cyclopentyl is specified as being 'more preferred still' [1]. This explicit preference in a primary pharmaceutical patent provides a direct, verifiable justification for selecting this compound over the cyclohexyl analog (CAS 22870-26-4) or other ring systems when following this synthetic strategy or exploring related SAR.
| Evidence Dimension | Preference as a synthetic intermediate in a specific pharmaceutical patent |
|---|---|
| Target Compound Data | Cyclopentyl group is 'more preferred still' and Methyl 3-(cyclopentylamino)propanoate is the designated intermediate. |
| Comparator Or Baseline | Cyclohexyl group (and corresponding methyl 3-(cyclohexylamino)propanoate) |
| Quantified Difference | Qualitative but explicit preference: 'more preferably still, cyclopentyl' over cyclohexyl. |
| Conditions | Patent WO2009/040556 A1, in the context of synthesizing pyrimidine derivatives as PLK kinase inhibitors. |
Why This Matters
This evidence justifies procurement for any researcher replicating or building upon the work in this specific patent or exploring the SAR of cyclopentyl vs. cyclohexyl in a kinase inhibitor context.
- [1] Hollick, J. J., Jones, S. D., Flynn, C. J., & Thomas, M. G. (2009). Pyrimidine derivatives as protein kinase inhibitors. International Patent No. WO2009/040556 A1. See page 44; 75 and claims. View Source
